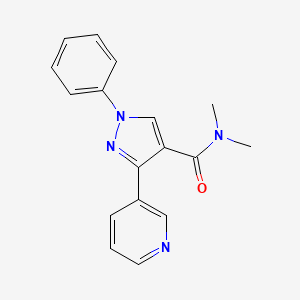
N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-(4-isopropylphenyl)urea and related compounds involves hydrolysis and reaction with isocyanates. For instance, the synthesis of N,N′-bis(4-chlorophenyl) urea by hydrolysis of p-chlorophenyl isocyanate yields a white crystal product at a 93% yield, showcasing a new technology in the synthesis of such compounds (Zhu Hui, 2007). Similarly, reactions involving various amines and halogenated aromatic isocyanates have been used to synthesize ureas containing specific fragments in their structure, indicating the versatility of synthesis methods for these compounds (B. Gladkikh et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various analytical techniques. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea revealed two crystallographically independent molecules with different conformations, highlighting the complex molecular structures these compounds can exhibit (Xiaoping Rao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes N-chlorination and complexation-induced unfolding, demonstrating their potential in forming multiply hydrogen-bonded complexes. N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea, for instance, has been used as an efficient chlorinating agent in mild conditions (M. Sathe et al., 2007). Additionally, the unfolding of heterocyclic ureas to form hydrogen-bonded complexes underscores the importance of these chemical properties (Perry S. Corbin et al., 2001).
Physical Properties Analysis
The physical properties of this compound and related compounds are characterized by their solid-state structures and hydrogen bonding capabilities. The crystalline nature and specific conformations of these compounds, as revealed through X-ray crystallography and NMR studies, play a crucial role in their physical behavior and potential applications.
Chemical Properties Analysis
The chemical properties of these urea derivatives, such as their reactivity towards amino acids, dipeptides, and their role as initiators in polymerization processes, demonstrate their versatility and potential in various chemical transformations. The synthesis and study of substituted urea derivatives for their antimycobacterial activity against Mycobacterium tuberculosis also highlight the significant chemical properties of these compounds (A. Scozzafava et al., 2001).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11(2)12-3-7-14(8-4-12)18-16(20)19-15-9-5-13(17)6-10-15/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIXKDCQYUGJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

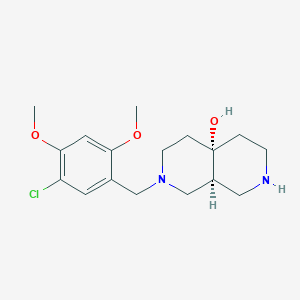
![1-[5-(5-methoxypyridin-3-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5634791.png)
![4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5634792.png)
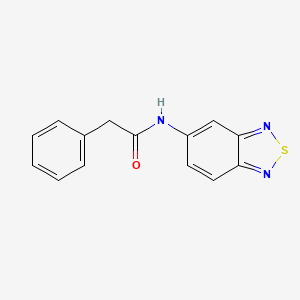
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5634802.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methyl-2-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634815.png)
![(3aS*,10aS*)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5634818.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5634828.png)
![2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5634830.png)
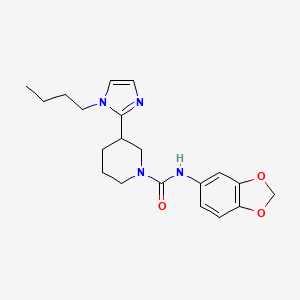
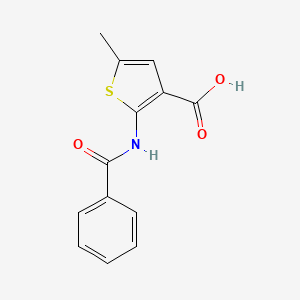
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide](/img/structure/B5634864.png)
